Cas no 109660-13-1 (4,4-dimethyl-2-quinolin-2-yl-5h-1,3-oxazole)

109660-13-1 structure
Productnaam:4,4-dimethyl-2-quinolin-2-yl-5h-1,3-oxazole
4,4-dimethyl-2-quinolin-2-yl-5h-1,3-oxazole Chemische en fysische eigenschappen
Naam en identificatie
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- 4,4-dimethyl-2-quinolin-2-yl-5H-1,3-oxazole
- ACMC-20aoq2
- Quinox-diMe
- CTK8C6155
- 4,4-dimethyl-2-(quinolin-2-yl)oxazoline
- Quinoline, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-
- 4,4-dimethyl-2-(quinoline-2-yl)-oxazoline
- AGN-PC-00NXNE
- SureCN6518755
- 4,4-Dimethyl-2-(2-quinolinyl)oxazoline
- 2-(4,4-DIMETHYL-4,5-DIHYDRO-2-OXAZOLYL)QUINOLINE
- 109660-13-1
- 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline, >=96.5% (HPLC)
- SCHEMBL6518755
- QCVNRITUPLGEMZ-UHFFFAOYSA-N
- AKOS025394139
- BS-22742
- 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline
- DTXSID30549038
- 4,4-Dimethyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
- 4,4-dimethyl-2-quinolin-2-yl-5h-1,3-oxazole
-
- Inchi: InChI=1S/C14H14N2O/c1-14(2)9-17-13(16-14)12-8-7-10-5-3-4-6-11(10)15-12/h3-8H,9H2,1-2H3
- InChI-sleutel: QCVNRITUPLGEMZ-UHFFFAOYSA-N
- LACHT: CC1(COC(=N1)C2=NC3=CC=CC=C3C=C2)C
Berekende eigenschappen
- Exacte massa: 226.11072
- Monoisotopische massa: 226.110613074g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 1
- Complexiteit: 324
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 34.5Ų
- XLogP3: 2.6
Experimentele eigenschappen
- PSA: 34.48
4,4-dimethyl-2-quinolin-2-yl-5h-1,3-oxazole Beveiligingsinformatie
- Code gevarencategorie: 21/22-36/38-51/53
- Veiligheidsinstructies: 26-61
-
Identificatie van gevaarlijk materiaal:
4,4-dimethyl-2-quinolin-2-yl-5h-1,3-oxazole Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB59010-250mg |
2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline |
109660-13-1 | 95% | 250mg |
$97.00 | 2024-04-20 | |
1PlusChem | 1P003FB6-5g |
2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline |
109660-13-1 | 95% | 5g |
$1385.00 | 2025-02-19 | |
A2B Chem LLC | AB59010-5g |
2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline |
109660-13-1 | 95% | 5g |
$1054.00 | 2024-04-20 | |
A2B Chem LLC | AB59010-1g |
2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline |
109660-13-1 | 95% | 1g |
$271.00 | 2024-04-20 | |
1PlusChem | 1P003FB6-250mg |
2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline |
109660-13-1 | 95% | 250mg |
$81.00 | 2025-02-19 |
4,4-dimethyl-2-quinolin-2-yl-5h-1,3-oxazole Gerelateerde literatuur
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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4. Back matter
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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